molecular formula C11H8ClNO B13134896 1-(5-Chloroisoquinolin-1-yl)ethanone

1-(5-Chloroisoquinolin-1-yl)ethanone

Cat. No.: B13134896
M. Wt: 205.64 g/mol
InChI Key: DNTGCQAXJROELP-UHFFFAOYSA-N
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Description

1-(5-Chloroisoquinolin-1-yl)ethanone is an organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure features a chloro-substituted isoquinoline ring attached to an ethanone group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloroisoquinolin-1-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloroquinoline with ethanone derivatives in the presence of a base such as sodium carbonate can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloroisoquinolin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Chloroisoquinolin-1-yl)ethanone has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloroisoquinolin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-(3-Chloroisoquinolin-6-yl)ethanone
  • 1-(isoquinolin-5-yl)ethan-1-one
  • 2-chloro-1-(2-phenyl-1H-indol-1-yl)ethanone

Comparison: 1-(5-Chloroisoquinolin-1-yl)ethanone is unique due to its specific chloro substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in medicinal chemistry and drug development .

Properties

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

1-(5-chloroisoquinolin-1-yl)ethanone

InChI

InChI=1S/C11H8ClNO/c1-7(14)11-9-3-2-4-10(12)8(9)5-6-13-11/h2-6H,1H3

InChI Key

DNTGCQAXJROELP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC2=C1C=CC=C2Cl

Origin of Product

United States

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